molecular formula C21H20N4O3S2 B11614729 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 381168-47-4

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11614729
CAS No.: 381168-47-4
M. Wt: 440.5 g/mol
InChI Key: HPRQIZHEECOFGC-YBEGLDIGSA-N
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Description

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, pyrimidine precursors, and thiazolidinone intermediates. Common synthetic routes may involve:

    Condensation Reactions: Combining furan-2-ylmethylamine with pyrimidine derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidin-4-one core through intramolecular cyclization.

    Thiazolidinone Formation: Introduction of the thiazolidinone moiety via thiourea derivatives and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone moiety can be reduced to thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of furanones and pyrimidinones.

    Reduction: Formation of thiazolidines and reduced pyrimidine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes and receptors.

    Materials Science: Exploration of its properties for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar furan-2-ylmethylamino group.

    Benzofurans: Compounds with a benzofuran core, used in various applications.

Uniqueness

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

381168-47-4

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O3S2/c1-3-8-24-20(27)16(30-21(24)29)10-15-18(22-11-14-5-4-9-28-14)23-17-7-6-13(2)12-25(17)19(15)26/h4-7,9-10,12,22H,3,8,11H2,1-2H3/b16-10-

InChI Key

HPRQIZHEECOFGC-YBEGLDIGSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)SC1=S

Origin of Product

United States

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